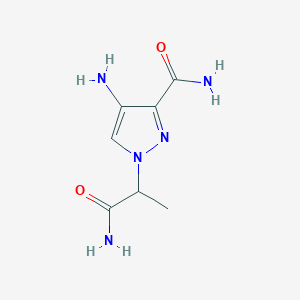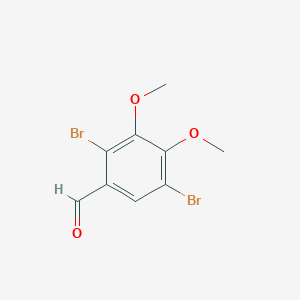
2,5-Dibromo-3,4-dimethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H8Br2O3. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2 and 5 positions, and two methoxy groups are substituted at the 3 and 4 positions on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3,4-dimethoxybenzaldehyde typically involves the bromination of 3,4-dimethoxybenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale bromination reactors, efficient mixing, and temperature control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,5-Dibromo-3,4-dimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 2,5-dibromo-3,4-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dibromo-3,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5-Dibromo-3,4-dimethoxybenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: It is studied for its biological activity and potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its bromine atoms and methoxy groups play a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromobenzaldehyde: Similar structure but lacks the methoxy groups.
2,5-Dibromo-4-methoxybenzaldehyde: Similar structure with one less methoxy group.
2,3-Dibromo-4,5-dimethoxybenzaldehyde: Similar structure with different bromine substitution pattern
Uniqueness: 2,5-Dibromo-3,4-dimethoxybenzaldehyde is unique due to the specific positioning of its bromine and methoxy groups, which influence its reactivity and applications. The presence of both bromine and methoxy groups enhances its versatility in organic synthesis and its potential biological activity .
Eigenschaften
Molekularformel |
C9H8Br2O3 |
|---|---|
Molekulargewicht |
323.97 g/mol |
IUPAC-Name |
2,5-dibromo-3,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H8Br2O3/c1-13-8-6(10)3-5(4-12)7(11)9(8)14-2/h3-4H,1-2H3 |
InChI-Schlüssel |
FZKNQQXVLMTLAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1OC)Br)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


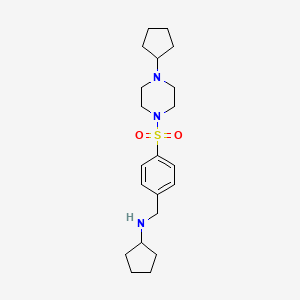

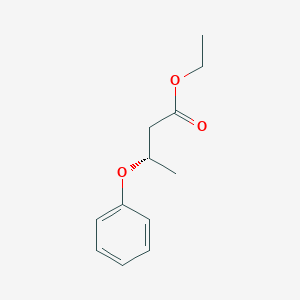

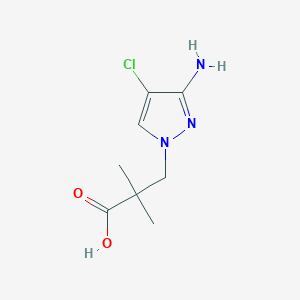
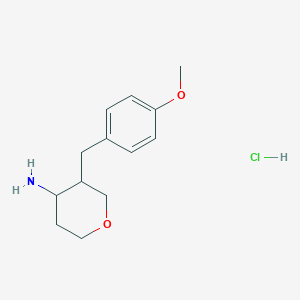
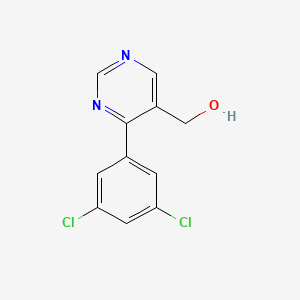
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
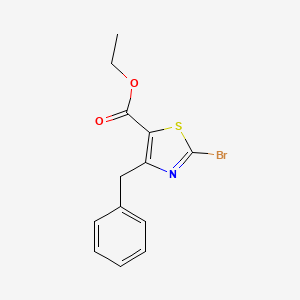


amine](/img/structure/B13085429.png)

